molecular formula C10H12ClNO4S B1338865 Benzyl 2-(chlorosulfonyl)ethylcarbamate CAS No. 52530-50-4

Benzyl 2-(chlorosulfonyl)ethylcarbamate

Cat. No.: B1338865
CAS No.: 52530-50-4
M. Wt: 277.73 g/mol
InChI Key: CRVCWUXOKRGDGD-UHFFFAOYSA-N
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Description

Benzyl 2-(chlorosulfonyl)ethylcarbamate is a useful research compound. Its molecular formula is C10H12ClNO4S and its molecular weight is 277.73 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibition of Carbonic Anhydrase Enzymes

A study conducted by Göksu et al. (2014) synthesized sulfamoyl carbamates and sulfamide derivatives, including reactions with chlorosulfonyl isocyanate (CSI), to investigate their inhibition effects on human carbonic anhydrase isoenzymes. The novel benzylsulfamide analogs demonstrated nanomolar inhibition constants, indicating their potential for therapeutic applications in conditions where carbonic anhydrase activity modulation is beneficial (Göksu et al., 2014).

Friedel-Crafts Alkylation Catalyst

Sefkow and Buchs (2003) described a method for generating highly reactive benzyl cations from aryl-benzyl-sulfamoylcarbamates, obtained through a reaction with chlorosulfonyl isocyanate. This method facilitated the uncatalyzed Friedel-Crafts alkylation of aromatic compounds, showcasing the compound's role in organic synthesis (Sefkow & Buchs, 2003).

Europium Complex Nanowire Fabrication

Li et al. (2002) reported the synthesis of a new compound involving benzyl 2-{2-[ethyl(phenyl)amino]-2-oxoethoxy}-1,1-bis{2-[ethyl(phenyl)amino]-2-oxoethoxymethyl}ethylcarbamate for the fabrication of Europium (Eu(III)) complex nanowires. This work highlighted the compound's application in the development of materials with enhanced luminescence properties for potential use in electronic and photonic devices (Li et al., 2002).

Novel Anti-Helicobacter pylori Agents

Carcanague et al. (2002) expanded on the chemistry of benzimidazole sulfanyl derivatives to include ethyl carbamates, displaying potent activity against Helicobacter pylori. This study underscores the compound's utility in developing new antimicrobial agents (Carcanague et al., 2002).

Gas Phase Elimination Kinetics Study

Luiggi et al. (2002) investigated the elimination kinetics of ethyl N-benzyl-N-cyclopropylcarbamate, offering insights into the steric factors affecting the rate of decomposition. This research provides valuable information for the design of carbamate-based compounds with specific reactivity profiles (Luiggi et al., 2002).

Mechanism of Action

Target of Action

Benzyl 2-(chlorosulfonyl)ethylcarbamate (BS-CSC) is a peptidomimetic that primarily targets matrix metalloproteinases (MMPs) . MMPs are a group of enzymes responsible for the degradation of extracellular matrix proteins, and they play a crucial role in various physiological processes such as tissue remodeling and wound healing .

Mode of Action

BS-CSC interacts with MMPs by binding to the active site of these enzymes, thereby inhibiting their activity . It has been shown to have a high affinity for the amino acid sequence of arginine and aspartic acid , which are key residues in the active site of many MMPs.

Biochemical Pathways

By inhibiting MMPs, BS-CSC affects the extracellular matrix remodeling pathway . This can lead to a decrease in tumor metastasis, as MMPs are often upregulated in cancerous tissues and contribute to the spread of cancer cells by degrading the extracellular matrix .

Result of Action

The inhibition of MMPs by BS-CSC can lead to a reduction in the degradation of the extracellular matrix, thereby limiting the ability of cancer cells to invade surrounding tissues and metastasize . This could potentially slow down the progression of certain types of cancer.

Action Environment

The action, efficacy, and stability of BS-CSC can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its solubility and permeability . Additionally, the presence of other substances, such as proteins or lipids, can also affect the compound’s stability and interaction with its target .

Safety and Hazards

The safety information for Benzyl 2-(chlorosulfonyl)ethylcarbamate indicates that it is dangerous . It has hazard statements H302, H312, H314, and H332, indicating that it is harmful if swallowed, in contact with skin, causes severe skin burns and eye damage, and harmful if inhaled . Appropriate precautions should be taken when handling this compound .

Biochemical Analysis

Biochemical Properties

Benzyl 2-(chlorosulfonyl)ethylcarbamate plays a significant role in biochemical reactions, primarily as an inhibitor of matrix metalloproteinases (MMPs). These enzymes are involved in the breakdown of extracellular matrix components, which is crucial for processes such as tissue remodeling, inflammation, and tumor metastasis . The compound exhibits high affinity for the amino acid sequences of arginine and aspartic acid, which are present in the active sites of MMPs . By binding to these sites, this compound effectively inhibits the enzymatic activity, thereby modulating various biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of MMPs by this compound can lead to reduced cell migration and invasion, which is particularly relevant in the context of cancer research . Additionally, this compound has been shown to affect the expression of genes involved in extracellular matrix production and degradation

Properties

IUPAC Name

benzyl N-(2-chlorosulfonylethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO4S/c11-17(14,15)7-6-12-10(13)16-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRVCWUXOKRGDGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80532213
Record name Benzyl [2-(chlorosulfonyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80532213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52530-50-4
Record name Benzyl [2-(chlorosulfonyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80532213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name benzyl N-[2-(chlorosulfonyl)ethyl]carbamate
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Synthesis routes and methods I

Procedure details

A mixture of taurine (12.5 g, 100 mmol), benzyl chloroformate (15.1 mL, 105 mmol) and sodium carbonate (10.6 g, 100 mmol) in water (250 mL) was stirred at room temperature for overnight. The product mixture was extracted with diethyl ether. The organic extract was concentrated under vacuum to provide 2-{[(benzyloxy)carbonyl]-amino}ethanesulfonic acid. Without further purification, the sulfonic acid was treated with thionyl chloride (15 mL, 206 mmol) with external ice-water bath cooling. The resultant mixture was stirred at room temperature for 1 hour, and poured into ice water. The mixture was extracted with diethyl ether. The organic extract was washed with brine, dried over anhydrous magnesium sulfate, filtered and concentrated under vacuum to provide the title compound as white solid.
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sulfonic acid
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Synthesis routes and methods II

Procedure details

This compound was prepared using the method of T. S. Widlanski and J. Huang, Tet. Lett. 1992, 33: 2657. A solution of triphenylphosphine (17.6 g, 67.4 mmol) in dry CH2Cl2 (90 mL) was cooled to zero degrees C. under nitrogen and treated with neat sulfuryl chloride (5.96 mL, 74.2 mmol) to give a yellow solution. The solution was recooled to 5 degrees C. and crushed solid sodium 2-{[(benzyloxy)carbonyl]amino}ethanesulfonate (12 g, 42.6 mmol) prepared as described by Bricas et al., Biochimica et Biophysica Acta 1955, (18), 358, was added all at once to give a white suspension. The reaction was allowed to warm to room temperature and stirred for 3 hours. The volatiles were removed in vacuo to give an oily/solid residue that was suspended in EtOAc and added to the top of a silica column (3 inches by 150 mm) packed in EtOAc. The product was eluted with EtOAc and the UV active fractions were combined and evaporated to give the product as a white solid.
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17.6 g
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90 mL
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5.96 mL
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12 g
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Synthesis routes and methods III

Procedure details

2-(N-benzyloxycarbonylamino)ethanesulfonic acid (0.6 g; 2.31 mmol) was suspended in dry toluene (6 mL) and PCl5 was added (0.65 g; 3.11 mmol). The mixture was refluxed for 2 h, until complete dissolution of the reagents. After cooling at room temperature, the solvent was evaporated off under vacuum to give the crude 2-(N-benzyloxycarbonylamino)-ethanesulfonyl chloride pure enough for the next step.
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2-(N-benzyloxycarbonylamino)ethanesulfonic acid
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0.6 g
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